Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine
Executive Summary
3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine (CAS: 1251144-34-9) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery and medicinal chemistry. Featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl ring and an N-ethylamino group, this molecule serves as a robust bioisostere for esters and amides. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic workflow designed for high-yield isolation.
Molecular Architecture & Structural Rationale
The design of 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine leverages three distinct pharmacophoric elements, each contributing to its utility in pharmacokinetic (PK) optimization:
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1,2,4-Oxadiazole Core: Acts as a hydrolytically stable bioisostere for esters and amides. Unlike standard aliphatic esters, the oxadiazole ring resists cleavage by plasma esterases, drastically improving half-life in vivo ().
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Cyclopropyl Ring (C3 Position): The inclusion of a cyclopropyl group introduces significant steric bulk and lipophilicity without the metabolic liabilities of linear alkyl chains. The high s-character of the cyclopropyl C-H bonds renders them less susceptible to cytochrome P450 (CYP450) mediated aliphatic oxidation.
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N-Ethylamine Moiety (C5 Position): Provides a flexible hydrogen-bond donor (HBD). The ethyl group balances lipophilicity while allowing the amine nitrogen to participate in target-specific hydrogen bonding.
Pharmacological logic and structure-activity relationship (SAR) of the molecule's core components.
Physicochemical Properties
The following table summarizes the quantitative physicochemical data of 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine, derived from predictive models and comparative empirical data of 5-amino-1,2,4-oxadiazole derivatives ().
| Property | Value |
| IUPAC Name | 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine |
| CAS Registry Number | 1251144-34-9 |
| Molecular Formula | C7H11N3O |
| Molecular Weight | 153.18 g/mol |
| Topological Polar Surface Area (TPSA) | 51.2 Ų |
| Hydrogen Bond Donors (HBD) | 1 |
| Hydrogen Bond Acceptors (HBA) | 3 |
| Rotatable Bonds | 3 |
| Predicted LogP | 1.1 - 1.4 |
| Physical State (STP) | Solid (Crystalline) |
Note: The TPSA of 51.2 Ų falls perfectly within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, making this scaffold highly attractive for neuropharmacological drug design.
Chemical Reactivity & Stability
The 1,2,4-oxadiazole ring is inherently an electron-deficient heterocycle. The C5 position is highly susceptible to nucleophilic attack, which is the foundational principle for its synthesis. However, once the N-ethylamino group is installed, the lone pair on the exocyclic nitrogen delocalizes into the electron-deficient ring. This resonance stabilization significantly reduces the electrophilicity of the C5 carbon, rendering the final 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine highly stable under physiological conditions and resistant to further nucleophilic displacement.
Self-Validating Synthetic Methodology
To synthesize 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine with high purity, we employ a three-step workflow utilizing a trichloromethyl intermediate. The causality behind choosing trichloroacetic anhydride over standard acetic anhydride is critical: the resulting -CCl3 group is a superior leaving group, enabling mild, room-temperature displacement by ethylamine without degrading the oxadiazole ring ().
Synthesis of 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine via a trichloromethyl intermediate.
Step-by-Step Experimental Protocol:
Step 1: Preparation of Cyclopropanecarboximidamide (Amidoxime)
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Procedure: Dissolve cyclopropanecarbonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in an ethanol/water mixture. Add sodium carbonate (0.75 eq) to neutralize the hydrochloride salt, liberating free hydroxylamine. Reflux the mixture for 4 hours.
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Causality: The nucleophilic addition of hydroxylamine to the nitrile is base-catalyzed. Ethanol ensures the solubility of the organic nitrile, while water dissolves the inorganic salts.
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Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the nitrile IR stretch (~2200 cm⁻¹) disappears, replaced by a broad O-H/N-H stretch (~3300-3400 cm⁻¹).
Step 2: Cyclization to 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole
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Procedure: Isolate the amidoxime and dissolve it in anhydrous toluene. Add trichloroacetic anhydride (1.2 eq) dropwise at 0°C. Gradually warm the reaction and heat to 90°C for 2 hours.
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Causality: Trichloroacetic anhydride serves a dual purpose: it acylates the amidoxime oxygen, and the subsequent heating drives the intramolecular cyclization (dehydration) to form the oxadiazole ring. The -CCl3 group is installed to act as a highly reactive electrophilic center for the next step ().
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Self-Validation Check: Analyze via ¹³C NMR. The successful formation of the product is confirmed by the appearance of the C5 oxadiazole carbon at ~170 ppm and the distinct -CCl3 carbon signal at ~90 ppm.
Step 3: Amination to 3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine
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Procedure: Dissolve the trichloromethyl intermediate in anhydrous THF. Add a solution of ethylamine (EtNH₂, 2.0 eq) in THF dropwise at room temperature. Stir for 12 hours.
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Causality: The -CCl3 group is an exceptional leaving group (forming chloroform as a byproduct). The use of 2.0 equivalents of ethylamine ensures complete conversion and neutralizes any generated acidic byproducts. Room temperature is strictly maintained to prevent ring-opening side reactions.
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Self-Validation Check: Perform LC-MS (ESI+) analysis. The reaction is deemed successful upon the disappearance of the starting material and the emergence of a dominant [M+H]⁺ peak at m/z 154.1. ¹H NMR will validate the structure by showing an ethyl triplet at ~1.2 ppm and a quartet at ~3.3 ppm, alongside the cyclopropyl multiplets.
References
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI Molecules. URL:[Link]
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5-Amino-1,2,4-oxadiazole | CID 19029677. PubChem, National Center for Biotechnology Information. URL:[Link]
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3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: synthesis, structure and properties of a novel insensitive energetic material. CrystEngComm (RSC Publishing). URL:[Link]
- Preparation of 5-amino-1,2,4-oxadiazoles (US3574222A).Google Patents.
